[1-(3-Fluoro-4-methoxyphenyl)ethyl](propyl)amine
CAS No.:
Cat. No.: VC17736101
Molecular Formula: C12H18FNO
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C12H18FNO |
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Molecular Weight | 211.28 g/mol |
IUPAC Name | N-[1-(3-fluoro-4-methoxyphenyl)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C12H18FNO/c1-4-7-14-9(2)10-5-6-12(15-3)11(13)8-10/h5-6,8-9,14H,4,7H2,1-3H3 |
Standard InChI Key | DEMVVVMFOFLBDV-UHFFFAOYSA-N |
Canonical SMILES | CCCNC(C)C1=CC(=C(C=C1)OC)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
1-(3-Fluoro-4-methoxyphenyl)ethylamine (C₁₂H₁₈FNO) features a secondary amine backbone with a 3-fluoro-4-methoxyphenyl group and a propyl substituent. The fluorine atom at the meta-position and the methoxy group at the para-position on the aromatic ring influence electronic distribution, while the propyl chain modulates steric and lipophilic properties .
Table 1: Comparative molecular properties of fluorinated arylalkylamines
Property | 1-(3-Fluoro-4-methoxyphenyl)ethylamine | 1-(2-Fluoro-4-methoxyphenyl)ethylamine |
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Molecular Formula | C₁₂H₁₈FNO | C₁₂H₁₈FNO |
Molecular Weight (g/mol) | 211.28 (calculated) | 211.28 |
Substituent Positions | 3-F, 4-OCH₃ | 2-F, 4-OCH₃ |
Boiling Point (°C) | ~250–260 (estimated) | Not reported |
Density (g/cm³) | ~1.2–1.6 (estimated) | Not reported |
The compound’s stereochemistry remains uncharacterized in available literature, though chiral resolution methods for analogous amines (e.g., enantioselective hydrogenation ) suggest potential routes to isolate stereoisomers.
Synthesis and Manufacturing
Reductive Amination Pathway
A plausible synthesis route involves reductive amination of 3-fluoro-4-methoxyacetophenone with propylamine, mirroring methods described for similar compounds .
Key Steps:
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Condensation: React 3-fluoro-4-methoxyacetophenone with propylamine in toluene under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding imine .
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Hydrogenation: Reduce the imine intermediate using catalytic hydrogenation (e.g., 10% Pd/C) to yield the target amine .
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Purification: Isolate the product via crystallization or column chromatography .
Table 2: Representative reaction conditions from patent literature
Step | Reagents/Conditions | Yield |
---|---|---|
Imine formation | Toluene, p-TsOH, Dean-Stark trap, reflux | >90% |
Hydrogenation | 10% Pd/C, H₂ (35–40°C), ethyl acetate | 85–90% |
Salt formation | p-TsOH in ethyl acetate, crystallization | 75–80% |
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance efficiency and safety, as demonstrated in the synthesis of related fluorinated amines . Process optimization should address challenges such as regioselectivity in fluorine substitution and byproduct formation during hydrogenation.
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
While direct data for the compound are unavailable, analogs such as 1-(3-fluorophenyl)-2H-tetrazole-5-thione (density: 1.57 g/cm³, boiling point: 256.7°C ) suggest moderate thermal stability. The methoxy group likely enhances solubility in polar organic solvents (e.g., ethanol, ethyl acetate), whereas the fluorine atom increases lipid membrane permeability .
Spectroscopic Fingerprints
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IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), aromatic C–F (~1220 cm⁻¹), and C–O–C asymmetric stretches (~1250 cm⁻¹) .
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NMR: ¹H NMR would show distinct signals for the methoxy group (~3.8 ppm), fluorophenyl protons (6.5–7.5 ppm), and propyl chain (0.9–1.7 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated arylalkylamines serve as precursors to bioactive molecules, including kinase inhibitors and neurotransmitter analogs . The compound’s fluorine atom may enhance metabolic stability, while the methoxy group could modulate receptor binding affinity .
Material Science
Such amines are potential ligands for metal-organic frameworks (MOFs) or catalysts in asymmetric synthesis. The electron-withdrawing fluorine and electron-donating methoxy group create a tunable electronic environment for coordination chemistry .
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